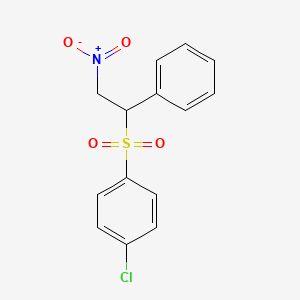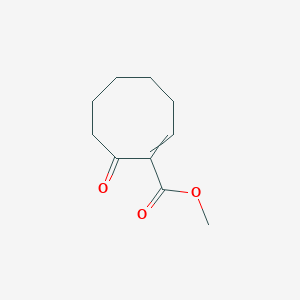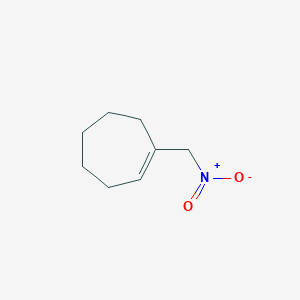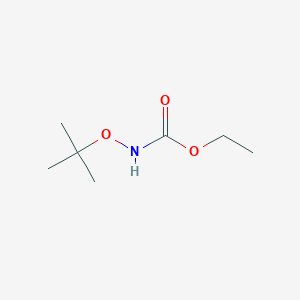
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester is a chemical compound with the molecular formula C7H15NO3. This compound is part of the carbamate family, which are esters of carbamic acid. It is known for its applications in various fields including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester can be synthesized through the reaction of ethyl chloroformate with tert-butylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester undergoes various chemical reactions including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form carbamic acid and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学的研究の応用
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
作用機序
The mechanism of action of carbamic acid, (1,1-dimethylethoxy)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it inhibits enzymes critical for the survival of pests.
類似化合物との比較
Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester can be compared with other carbamate esters such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl carbamate: Similar but lacks the tert-butyl group.
Phenyl carbamate: Contains a phenyl group instead of an ethyl group.
Uniqueness
The presence of the tert-butyl group in this compound provides it with unique steric and electronic properties, making it distinct from other carbamate esters. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable in specific applications.
特性
IUPAC Name |
ethyl N-[(2-methylpropan-2-yl)oxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5-10-6(9)8-11-7(2,3)4/h5H2,1-4H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQITWTMKJHBBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NOC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449139 |
Source


|
| Record name | Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52142-29-7 |
Source


|
| Record name | Carbamic acid, (1,1-dimethylethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
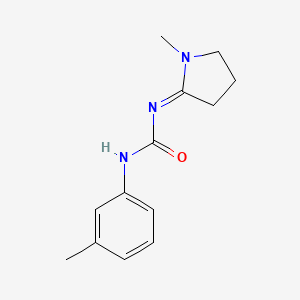

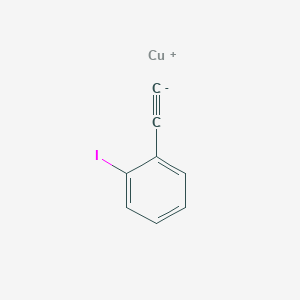
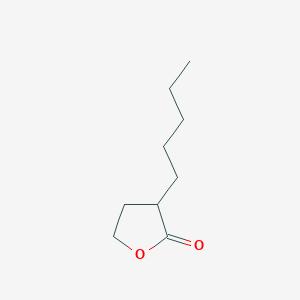
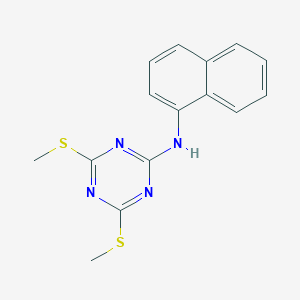
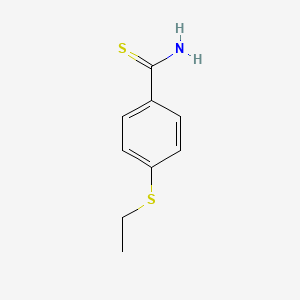
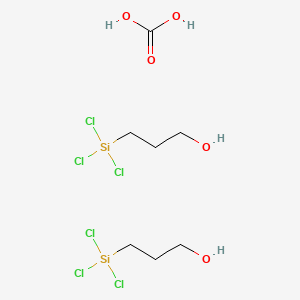
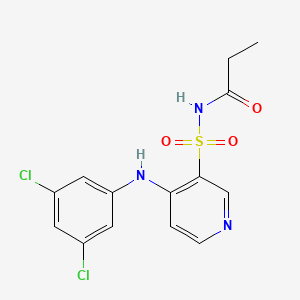
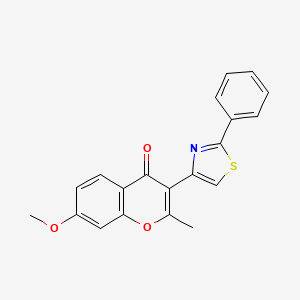
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
